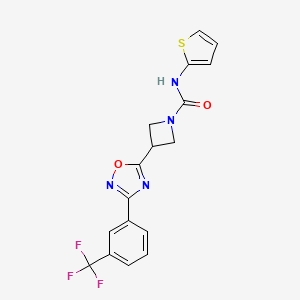

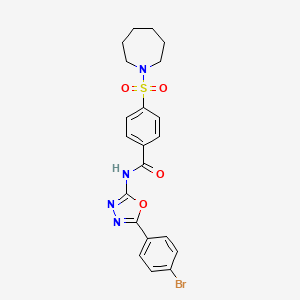

![molecular formula C20H22BrN3O3 B2361985 (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide CAS No. 1564271-34-6](/img/structure/B2361985.png)

(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a benzodiazepine derivative. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also are effective in treating several other conditions. The exact effect of this specific compound is not known without further study .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzodiazepine core, followed by the addition of the various substituents. The bromophenyl group might be added via a palladium-catalyzed Heck/Suzuki cascade reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodiazepine ring, which is a fused benzene and diazepine ring. It also has a carboxamide group (R’CONR2), which is derived from carboxylic acids (R’COOH) .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents present. For instance, the bromophenyl group might undergo various reactions such as coupling reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility in various solvents, its melting point, boiling point, and others .Scientific Research Applications

Synthesis Methods

- A practical method for synthesizing orally active CCR5 antagonists was developed, which could be relevant for the synthesis of compounds including (R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide (Ikemoto et al., 2005).

Novel Compound Synthesis

- The synthesis of tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine-3-yl-2-methylpropanamide derivatives was explored, providing insights into related compounds (Shaabani et al., 2009).

Anticonvulsant Activity

- Some analogues of related compounds demonstrated significant anticonvulsant activity, indicating potential pharmacological applications (Ahsan et al., 2013).

Anticancer Properties

- Novel homopiperazine derivatives, structurally similar to the queried compound, were synthesized and showed promising anticancer activity (Teimoori et al., 2011).

Cathepsin B Inhibition and Cytotoxicity

- Palladacycles, including derivatives of benzodiazepines, showed strong correlation between cathepsin B inhibition and cytotoxicity, suggesting their potential as cancer therapeutic agents (Spencer et al., 2009).

Serotonin-3 Receptor Antagonists

- Research on N-(1-benzyl-4-methylhexahydro-1H-1,4-diazepin-6-yl)carboxamides indicated potent serotonin-3 receptor antagonistic activity, which could be relevant for similar compounds (Harada et al., 1995).

Efficient Synthesis Techniques

- Efficient synthesis methods were developed for certain benzodiazepine derivatives, which could be applicable to the synthesis of this compound (Hirokawa et al., 2000).

Future Directions

Properties

IUPAC Name |

1-(4-bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-2,3-benzodiazepine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BrN3O3/c1-12-9-14-10-17(26-3)18(27-4)11-16(14)19(23-24(12)20(25)22-2)13-5-7-15(21)8-6-13/h5-8,10-12H,9H2,1-4H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUKBDRJUMGMMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)Br)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BrN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2361903.png)

![(S)-2-(1-(imidazo[1,2-a]pyridin-6-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2361904.png)

![4-[(4-chlorophenyl)carbonyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2361905.png)

![Methyl 2-{[({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B2361908.png)

![tert-butyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate](/img/structure/B2361909.png)

![Methyl (E)-4-[1-[2-(ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2361912.png)

![1-[(5Z)-5-(dimethylaminomethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2361915.png)